1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride
Overview
Description
1,2-Dimethyl-2,8-diazaspiro[45]decan-3-one hydrochloride is a chemical compound with the molecular formula C10H18N2O·HCl It is a derivative of spiro compounds, which are characterized by a unique bicyclic structure where two rings are joined at a single atom
Mechanism of Action
Target of Action
The primary target of 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) and Tyrosine kinase 2 (TYK2) / Janus kinase 1 (JAK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, which is considered a significant driver of various inflammatory diseases . TYK2/JAK1 are key players in the JAK-STAT signaling pathway, which is involved in immune response and inflammation .
Mode of Action
This compound inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . It also acts as a selective inhibitor of TYK2/JAK1 .
Biochemical Pathways
The compound affects the necroptosis pathway by inhibiting RIPK1 . It also impacts the JAK-STAT signaling pathway by inhibiting TYK2/JAK1 . These inhibitions can lead to a decrease in inflammation and cell death.
Result of Action
The inhibition of RIPK1 by this compound results in a significant anti-necroptotic effect in a necroptosis model in U937 cells . The inhibition of TYK2/JAK1 leads to a reduction in inflammation, making it a potential therapeutic candidate for inflammatory bowel disease .
Biochemical Analysis
Biochemical Properties
1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of receptor-interacting protein kinase 1 (RIPK1), a key enzyme involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can modulate cell death pathways and potentially offer therapeutic benefits for inflammatory diseases .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In U937 cells, a human histiocytic lymphoma cell line, this compound has demonstrated significant anti-necroptotic activity . It influences cell function by modulating cell signaling pathways, particularly those related to necroptosis, and can alter gene expression patterns associated with cell death and survival . Additionally, this compound may impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly RIPK1. By binding to the kinase domain of RIPK1, this compound inhibits its enzymatic activity, thereby preventing the activation of downstream signaling pathways involved in necroptosis . This inhibition can lead to changes in gene expression and cellular responses, ultimately promoting cell survival in conditions where necroptosis would otherwise occur.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic benefits by inhibiting RIPK1 and modulating necroptosis pathways. At higher doses, there may be potential toxic or adverse effects, which need to be carefully evaluated in preclinical studies . Understanding the threshold effects and optimal dosage ranges is crucial for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of RIPK1 can influence metabolic flux and metabolite levels, particularly in pathways related to cell death and survival
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding the compound’s mechanism of action and its potential effects on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride typically involves multiple steps, starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of a suitable diamine precursor with a diketone or keto-ester under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific oxidizing agent and conditions.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Derivatives with different substituents at the nitrogen atoms.
Scientific Research Applications
1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex spirocyclic structures.
Biology: The compound may serve as a ligand or inhibitor in biochemical studies, interacting with various enzymes or receptors.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1,2-Dimethyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is unique due to its specific structural features and potential applications. Similar compounds include:
2,8-Diazaspiro[4.5]decan-3-one hydrochloride: A closely related compound without the methyl groups.
2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride: Another derivative with a single methyl group.
These compounds share the spirocyclic structure but differ in their substitution patterns, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
1,2-dimethyl-2,8-diazaspiro[4.5]decan-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c1-8-10(3-5-11-6-4-10)7-9(13)12(8)2;/h8,11H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMAQFJLGAIQSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCNCC2)CC(=O)N1C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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